N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide
Description
N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide is a complex organic compound known for its unique bicyclic structure and potential applications in various scientific fields. This compound features a combination of a bicyclic oxabicyclo[4.2.0]octane ring and a benzothiazole moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-10-6-7-13-12(9-10)14(20-23-13)17(21)19-15-11-5-4-8-22-16(11)18(15,2)3/h6-7,9,11,15-16H,4-5,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOAJYZPXCCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)NC3C4CCCOC4C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide typically involves multiple steps:
Formation of the Oxabicyclo[4.2.0]octane Ring: This step often starts with the cyclization of a suitable precursor, such as 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one, under acidic or basic conditions to form the desired bicyclic structure.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized separately through the condensation of o-aminothiophenol with a carboxylic acid derivative, followed by cyclization.
Coupling Reaction: The final step involves coupling the oxabicyclo[4.2.0]octane derivative with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the oxabicyclo[4.2.0]octane ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols can replace substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the oxabicyclo[4.2.0]octane ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its bicyclic structure offers interesting stereochemical features that can be exploited in asymmetric synthesis.
Biology
Biologically, N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable bicyclic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The oxabicyclo[4.2.0]octane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one
- 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
Uniqueness
Compared to similar compounds, N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide stands out due to the presence of both the oxabicyclo[4.2.0]octane ring and the benzothiazole moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
